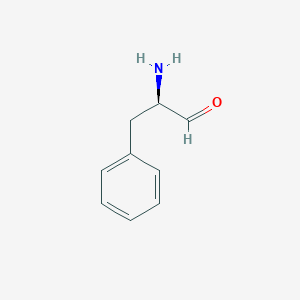![molecular formula C14H11FO B13444536 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4’ position, and an aldehyde group at the 3rd position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of a fluorine atom into the biphenyl structure.
Methylation: Addition of a methyl group at the 4’ position.
Formylation: Introduction of an aldehyde group at the 3rd position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as palladium or nickel may be employed to facilitate the halogenation and methylation steps, while formylation can be achieved using reagents like formic acid or formaldehyde under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde
- 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde
- 4-Methyl-[1,1’-biphenyl]-3-carbaldehyde
Uniqueness
6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the fluorine, methyl, and aldehyde groups on the biphenyl structure. This unique arrangement can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H11FO |
|---|---|
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
4-fluoro-3-(4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-2-5-12(6-3-10)13-8-11(9-16)4-7-14(13)15/h2-9H,1H3 |
Clé InChI |
PZEXAWBVTXGTSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


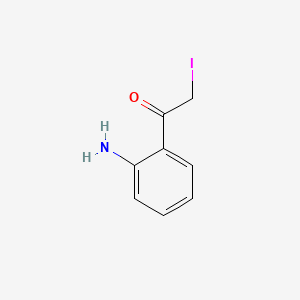
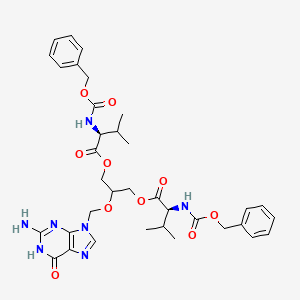
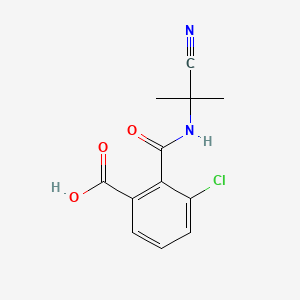
![N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
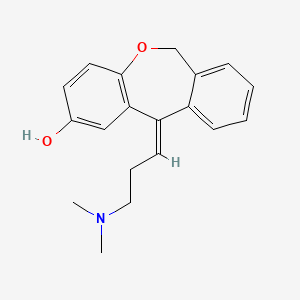
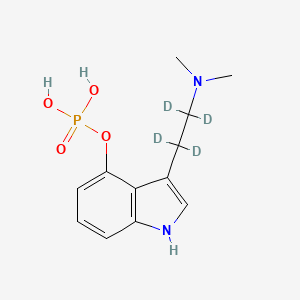
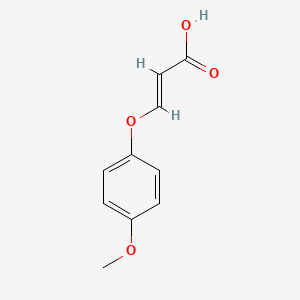
![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)
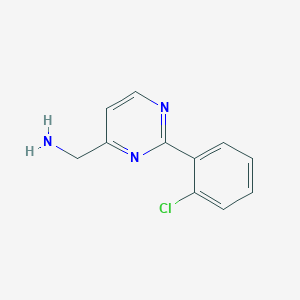
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)
